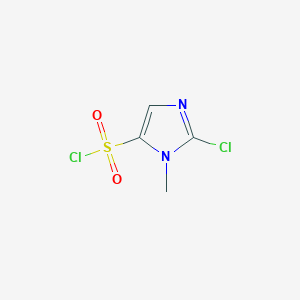

2-chloro-1-methyl-1H-imidazole-5-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-1-methyl-1H-imidazole-5-sulfonyl chloride is a chemical compound with the CAS Number: 1394041-92-9 . It has a molecular weight of 215.06 . This compound is used in the synthesis of various pharmaceuticals and other molecular functional materials .

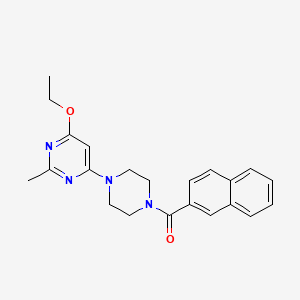

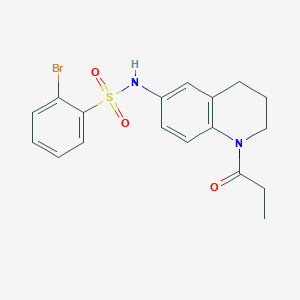

Molecular Structure Analysis

The molecular formula of this compound is C4H4Cl2N2O2S . The InChI key is GIWODFAWCYMEFL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.06 . It is stable under recommended storage conditions and is incompatible with oxidizing agents .Scientific Research Applications

Catalytic Applications and Solvent Roles

3-Methyl-1-sulfonic acid imidazolium chloride and its derivatives serve as efficient, green, and reusable catalysts and solvents for the synthesis of various compounds. For instance, they have been used in the synthesis of N-sulfonyl imines via the condensation of sulfonamides with aldehydes, offering high yields and short reaction times at room temperature (Zolfigol et al., 2010). Similarly, these compounds catalyze one-pot multi-component condensation to afford 1-amidoalkyl-2-naphthols in excellent yields, demonstrating their role in facilitating complex reactions under solvent-free conditions (Zolfigol et al., 2011).

Sensitivity and Safety in Handling

The sensitivities of various imidazole-1-sulfonyl azide salts have been quantitatively determined, revealing that some salts exhibit improved properties over the hydrochloride form, making them safer to handle. This study provides crucial insights into handling and storage conditions for these reagents, potentially expanding their use in laboratory settings (Fischer et al., 2012).

Synthesis of Benzimidazoles

Sulfonic acid functionalized imidazolium salts have shown high efficiency as catalysts in the synthesis of benzimidazole derivatives at room temperature. These catalytic systems offer a green alternative for the condensation of benzene-1,2-diamine with aromatic aldehydes, highlighting the role of these compounds in promoting environmentally friendly chemical reactions (Khazaei et al., 2011).

Diazotransfer Reagent

Imidazole-1-sulfonyl azide hydrochloride has been recognized as an efficient, inexpensive, and shelf-stable diazotransfer reagent, capable of acting as a "diazo donor" in converting primary amines into azides and activated methylene substrates into diazo compounds. Its ease of preparation and stability make it a valuable tool in synthetic organic chemistry (Goddard-Borger & Stick, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Imidazoles, the core structure of this compound, are known to interact with a variety of biological targets, including enzymes and receptors, playing a crucial role in numerous biochemical processes .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation or disruption of chemical bonds .

Biochemical Pathways

Imidazoles, in general, are involved in a wide range of biochemical pathways, including those related to pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Result of Action

It’s worth noting that imidazole derivatives can cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole derivatives .

Properties

IUPAC Name |

2-chloro-3-methylimidazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2O2S/c1-8-3(11(6,9)10)2-7-4(8)5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWODFAWCYMEFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2750062.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2750065.png)

![(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2750069.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2750070.png)

![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2750071.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)

![(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid](/img/structure/B2750079.png)

![3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2750081.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2750084.png)